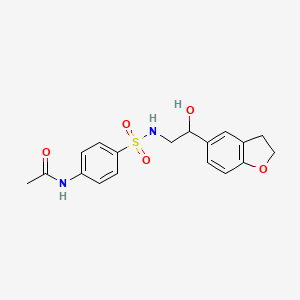

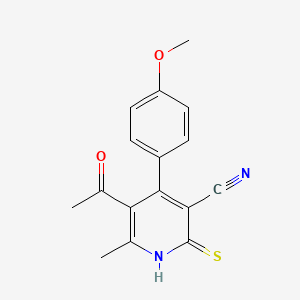

1-(3-Chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

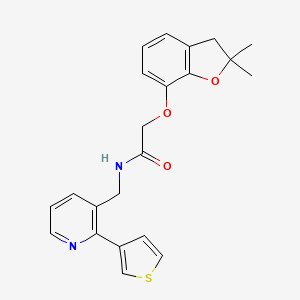

1-(3-Chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a pyrazinone derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

A study focused on the synthesis of new fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety, a compound structurally related to 1-(3-Chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one. These compounds were synthesized and their antitumor activity was evaluated against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. Some compounds exhibited moderate to excellent growth inhibition, highlighting the potential of related compounds in antitumor applications (Bhat et al., 2009).

Tuberculostatic Activity

Research on pyrazine derivatives, which share a core structure with this compound, revealed the synthesis of compounds with potential tuberculostatic activity. The study elaborated on the synthesis process and the in vitro testing of these derivatives for their effectiveness against tuberculosis, showing promising results for certain compounds with MIC values indicating substantial tuberculostatic activity (Foks et al., 2005).

Fluorescence Sensing of Ions

A study on the development of main group-based anion sensors included derivatives structurally similar to this compound. These compounds demonstrated the ability to detect fluoride ions in water at sub-ppm concentrations through a distinct turn-on fluorescence response, indicating their potential application in environmental monitoring and chemical sensing (Hirai et al., 2016).

Antimicrobial Agents

Another study synthesized 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach. These compounds, sharing a common structural motif with this compound, were screened for their in vitro antibacterial, antifungal, and antioxidant activities. Results showed that some synthesized compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in pharmaceutical applications (Bhat et al., 2016).

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-phenacylsulfanylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN2O2S/c19-14-10-13(6-7-15(14)20)22-9-8-21-17(18(22)24)25-11-16(23)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPZTQMFIPNYEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)

![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)

![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)

![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2738411.png)

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)